molecular formula C22H15NO2 B6337594 3-(3-Phenoxybenzoyl)quinoline CAS No. 1187166-09-1

3-(3-Phenoxybenzoyl)quinoline

Cat. No.: B6337594
CAS No.: 1187166-09-1
M. Wt: 325.4 g/mol
InChI Key: RPTOUYCHUZGVJX-UHFFFAOYSA-N
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Description

3-(3-Phenoxybenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a phenoxybenzoyl group attached at the third position, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenoxybenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions. For this compound, the starting materials are 3-phenoxybenzoyl chloride and 2-aminobenzophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time. These methods are more environmentally friendly and cost-effective compared to traditional approaches .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenoxybenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydroquinoline derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-Phenoxybenzoyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 3-(3-Phenoxybenzoyl)quinoline is unique due to its phenoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(3-phenoxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-22(18-13-16-7-4-5-12-21(16)23-15-18)17-8-6-11-20(14-17)25-19-9-2-1-3-10-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTOUYCHUZGVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279930
Record name (3-Phenoxyphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-09-1
Record name (3-Phenoxyphenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Phenoxyphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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